Methyl 2-(2-acetyl-5-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-acetyl-5-chlorophenoxy)acetate is a chemical compound with the molecular formula C11H11ClO4. It is a halogenated compound featuring a chlorine substituent and an acetyl group. This compound is known for its unique molecular structure, which lends itself to various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-5-chlorophenoxy)acetate typically involves the reaction of 2-acetyl-5-chlorophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-5-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetates.
Scientific Research Applications
Methyl 2-(2-acetyl-5-chlorophenoxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetyl-5-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(2-nitrophenyl)acetate
- Methyl 2-(2-bromophenyl)acetate
Uniqueness
Methyl 2-(2-acetyl-5-chlorophenoxy)acetate is unique due to the presence of both an acetyl group and a chlorine substituent on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
methyl 2-(2-acetyl-5-chlorophenoxy)acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)9-4-3-8(12)5-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
RGALPZNIXYCVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.